Methyl (2S)-methoxy(phenyl)ethanoate
Description
Methyl (2S)-methoxy(phenyl)ethanoate is a chiral ester characterized by a methoxy group and a phenyl substituent on the α-carbon of the ethanoate backbone, with an (S)-configured stereocenter. This compound serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective molecules. Its structure enables unique reactivity patterns, influenced by the electron-donating methoxy group and the steric bulk of the phenyl ring.
Properties
CAS No. |
56143-21-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2S)-2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1 |
InChI Key |
SMHXGVJSDWUGKC-VIFPVBQESA-N |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the α-Carbon
a) Methyl (2S)-Bromo(phenyl)ethanoate
- Structure : Replaces the methoxy group with a bromine atom.
- Properties : The bromine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This compound is utilized in synthesizing nitrosoarenes and amides with anticancer activity .
- Synthesis : Prepared via stereoselective bromination, similar to the target compound’s synthetic route.
b) Methyl (2S)-2-Amino-3-(4-methoxyphenyl)propanoate
- Structure: Extends the carbon chain with an amino group and a 4-methoxyphenyl substituent.
- Applications: Functions as a medical intermediate for R&D, emphasizing its role in peptide mimetics or enzyme inhibitors. The amino group introduces hydrogen-bonding capacity, altering solubility and biological interactions compared to the target compound .
Functional Group Additions or Modifications
a) (2S)-Methyl 2-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]ethanoate (3f)
- Structure: Incorporates an imidazole ring linked via a methylamino group.
- Reported melting point: 157–158°C; synthesized in 23% yield, indicating challenging stereocontrol during preparation .
- Spectroscopy : Key NMR signals include δ 3.63 (OCH₃), 3.73 (CH₂NH), and 4.47 (CHNH), highlighting distinct proton environments compared to the target compound .
b) Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (8)
Stereochemical and Conformational Analogs
a) [(1S,3R)-3-Isopropyl-1-methyl-2-methyleneciclopentyl]methyl (2S)-Methoxy(phenyl)ethanoate
- Structure: A bicyclic terpene-derived ester with the same (2S)-methoxy(phenyl)ethanoate moiety.
- Molecular formula: C₂₀H₂₈O₃ .
Research Findings and Implications
- Reactivity Trends: Brominated analogs (e.g., methyl (2S)-bromo(phenyl)ethanoate) exhibit higher reactivity in cross-coupling reactions compared to methoxy-substituted derivatives, enabling diverse functionalizations .
- Biological Relevance: Amino-substituted derivatives (e.g., methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate) show promise in drug discovery due to enhanced target engagement via hydrogen bonding .
- Synthetic Challenges : Low yields in imidazole-containing analogs (e.g., 23% for compound 3f) underscore the difficulty of stereochemical control in complex heterocyclic systems .
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